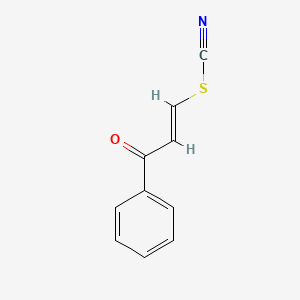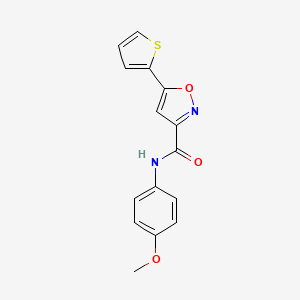![molecular formula C25H18O5S B4815318 2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B4815318.png)
2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione
Overview
Description
2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione include:
- 4,4′-Sulfonylbis(2-allylphenol)
- Pinacol boronic esters
Uniqueness
What sets this compound apart is its unique combination of functional groups and molecular structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5S/c1-3-14-28-22-13-10-16-6-4-5-7-19(16)20(22)15-21-23(26)29-25(30-24(21)27)17-8-11-18(31-2)12-9-17/h1,4-13,15,25H,14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRYYVFTHBPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2OC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC#C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-1-PIPERAZINYL}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE DIHYDROCHLORIDE](/img/structure/B4815237.png)
![2-[(3-Phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B4815238.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4815248.png)

![3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B4815258.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B4815259.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4815275.png)
![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4815283.png)


![4-(ethylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4815311.png)
![1-(2-chlorobenzoyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B4815327.png)

![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-ETHYLBUTYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4815335.png)
